Butocrolol hydrochloride

Local anesthetic activity Membrane-stabilizing effect Cardiac electrophysiology

Butocrolol hydrochloride (CAS 55165-36-1) is a racemic β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class, distinguished by its tricyclic furochromone scaffold. Classified as a second-generation, cardioselective (β1-predominant) β-blocker, it exhibits sympatholytic and antiarrhythmic effects comparable to the reference compound propranolol, while demonstrating measurably lower local anesthetic (membrane-stabilizing) activity.

Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
CAS No. 55165-36-1
Cat. No. B13769685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButocrolol hydrochloride
CAS55165-36-1
Molecular FormulaC19H24ClNO6
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl
InChIInChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H
InChIKeyOMNXUSQATUXCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butocrolol Hydrochloride (CAS 55165-36-1): A Cardioselective Furochromone β-Blocker for Scientific Procurement


Butocrolol hydrochloride (CAS 55165-36-1) is a racemic β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class, distinguished by its tricyclic furochromone scaffold [1]. Classified as a second-generation, cardioselective (β1-predominant) β-blocker, it exhibits sympatholytic and antiarrhythmic effects comparable to the reference compound propranolol, while demonstrating measurably lower local anesthetic (membrane-stabilizing) activity [2]. Its unique furo[3,2-g]chromen-5-one core structurally differentiates it from the more common benzofuran (befunalol), phenylacetamide (atenolol), and naphthalene (propranolol) β-blocker backbones .

Why In-Class Substitution of Butocrolol Hydrochloride with Common β-Blockers Risks Compromising Experimental Integrity


β-adrenoceptor antagonists are a structurally and pharmacologically heterogeneous class; two compounds sharing 'β1-selectivity' can differ profoundly in off-target anesthetic activity, intrinsic sympathomimetic activity (ISA), metabolic liability, and organ-specific functional effects. Butocrolol hydrochloride's furochromone architecture imparts a distinct pharmacological fingerprint that cannot be extrapolated from prototypical β-blockers such as atenolol, metoprolol, or propranolol [1]. Generic interchange, particularly in mechanistic cardiovascular or renin-angiotensin system research models, risks introducing uncontrolled variables from differential membrane stabilization, vasodilatory properties, or CYP2D6-dependent clearance kinetics that may confound head-to-head comparability and batch-to-batch reproducibility [2].

Quantitative Differentiation Evidence for Butocrolol Hydrochloride Procurement Decision-Making


Lower Membrane-Stabilizing Activity Versus Propranolol at Equipment β-Blockade Doses

Butocrolol hydrochloride demonstrates sympatholytic and antiarrhythmic efficacy comparable to propranolol but with a significantly lower local anesthetic (membrane-stabilizing) component [1]. This functional dissociation of β-blockade from sodium-channel inhibition allows butocrolol to achieve equipment cardiac β1-antagonism with reduced interference on cardiomyocyte action potential upstroke velocity—a parameter directly affected by propranolol's pronounced membrane-stabilizing activity at therapeutic concentrations. The lower local anesthetic burden makes butocrolol a preferable tool compound for isolated cardiac electrophysiology studies where confounding sodium-channel effects of propranolol must be minimized .

Local anesthetic activity Membrane-stabilizing effect Cardiac electrophysiology

Tricyclic Furochromone Scaffold: Structural Differentiation from Mono- and Bicyclic β-Blockers

Butocrolol possesses a tricyclic furo[3,2-g]chromen-5-one (furochromone) core, placing it among a distinct subset of β-blockers derived from heterocyclic 1-aryloxy-3-aminopropan-2-ols . Within this series, butocrolol (tricyclic furochromone) is structurally differentiated from bicyclic benzofuran derivatives such as befunalol and from the monocyclic phenylacetamide or naphthalene scaffolds of atenolol and propranolol, respectively. The extended planar aromatic system of the furochromone nucleus alters molecular lipophilicity (calculated XLogP3-AA = 2.4) and may influence tissue distribution and receptor subtype interaction kinetics relative to simpler aryloxypropanolamines [1]. This scaffold uniqueness is directly relevant to medicinal chemistry programs seeking to explore chemotype-dependent β-adrenoceptor pharmacology beyond conventional clinical agents.

Chemoinformatics Scaffold diversity Structure-activity relationship

Cardioselective β1-Adrenoceptor Blockade Profile with Dose-Dependent Selectivity Loss

Butocrolol is consistently classified as a cardioselective β1-adrenoceptor antagonist that preferentially targets cardiac β1-receptors over bronchial β2-receptors . This property places it in the second-generation β-blocker category alongside practolol, atenolol, and metoprolol, distinguishing it from non-selective first-generation agents such as propranolol and nadolol. However, as with all cardioselective β-blockers, β1-selectivity is dose-dependent and diminishes at higher concentrations, where β2-blockade becomes pharmacologically relevant [1]. Critically, no quantitative β1/β2 selectivity ratio (e.g., pKi difference or functional selectivity index) for butocrolol is available in publicly accessible databases such as ChEMBL, PubChem BioAssay, or the IUPHAR/BPS Guide to Pharmacology at the time of this analysis.

Cardioselectivity β1/β2 selectivity Respiratory safety margin

CYP2D6-Dependent Metabolic Clearance: A Pharmacokinetic Distinction from Renally-Cleared β-Blockers

Butocrolol is identified as a substrate of cytochrome P450 2D6 (CYP2D6), categorizing it among β-blockers whose hepatic clearance is subject to genetic polymorphism and drug-drug interaction liability [1]. This metabolic pathway differentiates butocrolol from predominantly renally-excreted β-blockers such as atenolol, nadolol, and sotalol, which are largely eliminated unchanged in urine. For research applications involving genetically modified animal models, CYP isoform inhibition studies, or in vitro hepatocyte metabolism assays, butocrolol's CYP2D6 substrate status makes it a relevant probe compound distinct from renally-cleared comparators [2]. Covalent binding or metabolite-mediated toxicity studies may also benefit from this metabolic distinction.

Drug metabolism CYP2D6 Pharmacokinetic differentiation

Recommended Research and Industrial Application Scenarios for Butocrolol Hydrochloride


Cardiac Electrophysiology Studies Requiring β-Blockade Without Membrane-Stabilizing Confounds

Butocrolol hydrochloride is optimally deployed in isolated cardiac myocyte or Langendorff-perfused heart models where β-adrenoceptor antagonism must be achieved without concurrent sodium-channel inhibition. Propranolol, the standard non-selective comparator, introduces membrane-stabilizing activity that depresses action potential upstroke velocity (Vmax), confounding interpretation of Class I antiarrhythmic mechanisms. By selecting butocrolol, which demonstrates comparable sympatholytic efficacy but lower local anesthetic activity [1], researchers can isolate β-receptor-mediated effects on chronotropy, inotropy, and dromotropy from direct ion channel interactions.

Scaffold-Hopping Medicinal Chemistry and β-Blocker Chemotype Diversification

Butocrolol's tricyclic furochromone core represents a distinct chemotype within the aryloxypropanolamine β-blocker family, structurally non-overlapping with the benzofuran (befunalol), phenylacetamide (atenolol), or naphthalene (propranolol) scaffolds . Procurement of butocrolol hydrochloride enables the construction of structurally diverse β-blocker screening libraries for scaffold-hopping campaigns, pharmacophore modeling, and the exploration of scaffold-dependent differences in receptor subtype selectivity, off-target profiles, and ADME properties.

CYP2D6-Mediated Drug Metabolism and Pharmacokinetic Probe Studies

As a recognized CYP2D6 substrate [2], butocrolol hydrochloride serves as a β-blocker probe compound for in vitro human liver microsome or recombinant CYP isoform assays investigating polymorphic oxidative metabolism. It is particularly useful in comparative metabolism studies against renally-excreted β-blockers (atenolol, nadolol) to demonstrate clearance route-dependent pharmacokinetic variability, or in drug-drug interaction assays evaluating CYP2D6 inhibition by co-administered agents.

Furochromone Analog Reference Standard for Analytical Method Development

The unique furochromone chromophore of butocrolol provides a distinct UV absorption and mass spectrometric fragmentation signature compared to conventional β-blockers. This makes butocrolol hydrochloride suitable as a reference standard for developing and validating LC-UV or LC-MS/MS methods intended to resolve structurally similar aryloxypropanolamines in complex biological matrices, particularly when chromatographic co-elution of atenolol, metoprolol, or propranolol is problematic.

Quote Request

Request a Quote for Butocrolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.